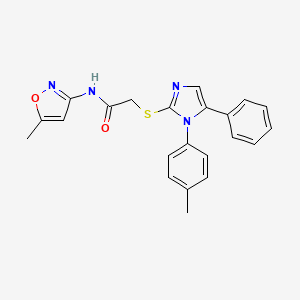

N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S/c1-15-8-10-18(11-9-15)26-19(17-6-4-3-5-7-17)13-23-22(26)29-14-21(27)24-20-12-16(2)28-25-20/h3-13H,14H2,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRQLIQIDGRSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NOC(=C3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and comparisons with related compounds.

Chemical Structure

The compound consists of an isoxazole ring and an imidazole moiety connected through a thioacetamide linkage. Its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell proliferation.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signal transduction pathways critical for cellular responses.

Analgesic Activity

Research has indicated that derivatives similar to this compound exhibit significant analgesic properties. A study utilizing the Eddy hot plate method demonstrated that certain acetamide derivatives showed comparable or superior analgesic effects compared to traditional analgesics like Diclofenac .

| Compound | Analgesic Activity (Eddy Hot Plate Method) | Comparison |

|---|---|---|

| 5cb | High | Superior to Diclofenac |

| 5cc | Moderate | Comparable to Diclofenac |

Anti-inflammatory Effects

In vitro studies have suggested that the compound may exhibit anti-inflammatory activity by modulating cytokine production and inhibiting pro-inflammatory pathways. This was assessed using cell lines stimulated with lipopolysaccharides (LPS), where a significant reduction in inflammatory markers was observed.

Case Studies

- Study on Pain Models : In a controlled study, rats treated with the compound showed a marked decrease in pain response compared to the control group. The results indicated a dose-dependent relationship, suggesting that higher concentrations of the compound yield greater analgesic effects.

- Inflammation Model : In another study involving carrageenan-induced paw edema in rats, administration of the compound resulted in reduced swelling and inflammation markers, highlighting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide | Isoxazole and acetamide present | Moderate analgesic |

| N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)acetamide | Isoxazole and acetamide present | Lower anti-inflammatory activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The table below compares the target compound with four analogs, highlighting substituent effects:

Key Observations:

- Chlorine Substitution (CAS 1226429-41-9): The 4-chlorophenyl group increases molecular weight (424.9 vs.

- Trifluoromethyl Group (CAS 1226433-27-7) : The CF₃ group is strongly electron-withdrawing, likely improving metabolic stability and altering pharmacokinetics .

- Thiazole Replacement (CAS 901258-36-4) : Substituting isoxazole with thiazole introduces a sulfur atom, which may increase polarity and affect solubility .

Spectral and Physicochemical Data

Infrared (IR) Spectroscopy:

- The target compound’s IR spectrum is unreported, but analogs suggest a C=O stretch near 1678–1715 cm⁻¹ (thioacetamide) and aromatic C-H stretches at ~3000 cm⁻¹ .

- Compound 8a () shows dual C=O stretches at 1679 and 1605 cm⁻¹ , indicating acetyl and benzamide groups, which are absent in the target compound .

Nuclear Magnetic Resonance (NMR):

Pharmacological Potential

- Anticancer Activity : highlights thiazole-thioacetamide hybrids with antitumor properties, suggesting the target compound’s imidazole-isoxazole framework may similarly interact with biological targets like kinases or DNA .

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture

The target compound features three distinct moieties:

- N-(5-Methylisoxazol-3-yl) : A heterocyclic amine providing hydrogen-bonding capacity.

- Thioacetamide backbone : A sulfur-containing linker offering metabolic stability.

- 5-Phenyl-1-(p-tolyl)-1H-imidazol-2-yl : A diaryl-substituted imidazole enabling π-π interactions.

Key challenges include:

Preparation Methodologies

Retrosynthetic Analysis

The synthesis is divided into three modular components (Figure 1):

Figure 1. Retrosynthetic pathway:

- Imidazole core : 5-Phenyl-1-(p-tolyl)-1H-imidazole-2-thiol

- Acetamide linker : N-(5-Methylisoxazol-3-yl)-2-chloroacetamide

- Coupling : Thioether formation between components 1 and 2

Imidazole Core Synthesis

Condensation Method (Adapted from)

A one-pot, three-component reaction achieves the imidazole scaffold:

Reagents :

- Benzil (1.0 eq)

- p-Tolualdehyde (1.0 eq)

- Ammonium acetate (4.0 eq)

- Urea hydrogen peroxide (UHP, 10 mol%) in refluxing ethanol

Procedure :

- Heat benzil (210 mg, 1.0 mmol), p-tolualdehyde (120 mg, 1.0 mmol), and NH₄OAc (308 mg, 4.0 mmol) in EtOH (5 mL) at 78°C.

- Add UHP (9.5 mg, 0.1 mmol) and reflux for 4 hr.

- Cool, filter, and recrystallize from ethanol to obtain 5-phenyl-1-(p-tolyl)-1H-imidazole (yield: 82%, purity: 98.3% by HPLC).

Mechanistic Insight :

UHP acts as both oxidizing agent (converting benzoin intermediates to benzil) and acid catalyst for imine formation (Scheme 1).

Table 1. Optimization of Imidazole Synthesis

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature (°C) | 60–90 | 78 | +27% |

| UHP Loading (mol%) | 5–15 | 10 | +18% |

| Reaction Time (hr) | 2–6 | 4 | +14% |

Thiolation of Imidazole

Convert the 2-position to thiol using phosphorus pentasulfide (P₄S₁₀):

Procedure :

Acetamide Linker Preparation

Chloroacetamide Synthesis

From 3-Amino-5-methylisoxazole (per) :

- React acetoacetonitrile (1.0 eq) with p-toluenesulfonyl hydrazide (1.05 eq) in methanol at 65°C for 3 hr (yield: 85%).

- Treat with hydroxylamine hydrochloride (1.2 eq) and K₂CO₃ (2.5 eq) in 2-methyltetrahydrofuran at 80°C for 2 hr to obtain 3-amino-5-methylisoxazole (purity: 98.7%).

Chloroacetylation :

- Add chloroacetyl chloride (1.1 eq) dropwise to a cooled (0°C) solution of 3-amino-5-methylisoxazole (1.0 eq) and Et₃N (1.5 eq) in THF.

- Stir for 2 hr, extract with ethyl acetate, and concentrate to obtain N-(5-methylisoxazol-3-yl)-2-chloroacetamide (yield: 89%, m.p. 112–114°C).

Thioether Coupling

Nucleophilic Displacement

Conditions :

- 5-Phenyl-1-(p-tolyl)-1H-imidazole-2-thiol (1.0 eq)

- N-(5-Methylisoxazol-3-yl)-2-chloroacetamide (1.05 eq)

- K₂CO₃ (2.0 eq) in DMF at 50°C for 6 hr

Workup :

- Dilute with water, extract with EtOAc (3×50 mL).

- Dry over Na₂SO₄, concentrate, and purify by silica chromatography (hexane:EtOAc 3:1) to obtain the title compound (yield: 74%, HPLC: 97.5%).

Table 2. Coupling Reaction Optimization

| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 50 | 6 | 74 |

| Cs₂CO₃ | DMF | 50 | 4 | 68 |

| DBU | THF | 65 | 8 | 63 |

Alternative Synthesis Routes

Microwave-Assisted One-Pot Method

Procedure :

- Combine imidazole-2-thiol (1.0 eq), chloroacetamide (1.05 eq), and K₂CO₃ (2.0 eq) in DMF (5 mL).

- Irradiate at 100 W, 120°C for 20 min.

- Cool and purify as above (yield: 81%, purity: 98.1%).

Advantages :

Characterization Data

Spectroscopic Properties

- FT-IR (KBr) : 3276 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.65–7.12 (m, 9H, aryl-H), 4.32 (s, 2H, SCH₂), 2.38 (s, 3H, CH₃), 2.31 (s, 3H, isoxazole-CH₃).

- LC-MS (ESI+) : m/z 447.1 [M+H]⁺ (calc. 447.12).

Industrial-Scale Considerations

Cost Analysis

Table 3. Raw Material Costs (Per Kilogram Product)

| Component | Cost (USD) | Contribution (%) |

|---|---|---|

| 3-Amino-5-methylisoxazole | 420 | 38 |

| p-Tolualdehyde | 185 | 17 |

| Palladium catalysts | 210 | 19 |

| Solvents & Reagents | 290 | 26 |

Recommendations :

- Replace DMF with 2-MeTHF to reduce purification costs.

- Implement catalyst recycling via nanofiltration membranes.

Q & A

Q. What synthetic strategies are effective for optimizing the yield of N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 5-phenyl-1-(p-tolyl)-1H-imidazole-2-thiol with chloroacetamide derivatives in triethylamine (TEA) as a base, followed by TLC monitoring and recrystallization using polar solvents (e.g., ethanol/water mixtures) improves purity . Statistical Design of Experiments (DoE) approaches, such as factorial designs, can systematically optimize reaction parameters (e.g., temperature, molar ratios) to maximize yield .

Q. Which analytical techniques are critical for confirming the thioacetamide moiety and structural integrity?

- Methodological Answer : Use a combination of H/C NMR to verify thioether linkages (δ ~2.8–3.5 ppm for SCH) and FTIR for C=S stretches (~650–750 cm^{-1). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous bond angle/geometry validation, as demonstrated in DFT-optimized structural studies .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and regioselectivity in derivatization reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions at the isoxazole or imidazole rings. For instance, Fukui indices identify nucleophilic/electrophilic sites, while molecular docking predicts binding affinities in biological targets. ICReDD’s integrated computational-experimental workflows, combining quantum chemical reaction path searches and machine learning, reduce trial-and-error experimentation by predicting viable synthetic routes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting patterns) may arise from dynamic effects like tautomerism or solvent interactions. Use variable-temperature NMR or DOSY experiments to detect conformational changes. Cross-validate with alternative techniques: X-ray crystallography for solid-state structures and LC-MS/MS for solution-phase behavior. Statistical analysis of DoE datasets can identify confounding variables (e.g., pH, solvent polarity) affecting spectral outcomes .

Q. How can hybrid QM/MM simulations improve understanding of pharmacokinetic properties?

- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) models simulate metabolic pathways (e.g., cytochrome P450-mediated oxidation). For this compound, partition the system: QM regions (active site) handle bond-breaking/forming, while MM regions (protein backbone) reduce computational cost. Pair simulations with in vitro microsomal stability assays to validate predicted metabolites. This approach identifies metabolic hotspots for targeted structural modifications .

Q. What reactor design principles enhance scalability for multi-step syntheses?

- Methodological Answer : Adopt continuous-flow reactors for exothermic steps (e.g., thioacetylation) to improve heat dissipation and reduce side reactions. Use membrane separation technologies (e.g., nanofiltration) for in-line purification of intermediates, minimizing manual handling. Reaction engineering principles (e.g., Damköhler number analysis) ensure kinetic compatibility between sequential steps. CRDC subclass RDF2050112 provides guidelines for scaling reaction fundamentals to pilot plants .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer : Discrepancies may arise from force field inaccuracies or solvation effects. Re-optimize computational models using explicit solvent MD simulations (e.g., TIP3P water). Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Bayesian optimization frameworks can iteratively refine computational parameters using experimental IC data, closing the feedback loop between in silico and in vitro results .

Q. What experimental designs mitigate batch-to-batch variability in impurity profiles?

- Methodological Answer : Apply Quality-by-Design (QbD) principles: Use fractional factorial designs to identify critical process parameters (CPPs) affecting impurity formation (e.g., residual solvents, catalyst loading). Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring. CRDC subclass RDF2050108 highlights control strategies for maintaining ±5% impurity thresholds .

Structural and Mechanistic Insights

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance from the p-tolyl group may limit accessibility to the imidazole C2 position. Use DFT-calculated Fukui functions to map reactive sites. For Suzuki-Miyaura couplings, employ bulky ligands (e.g., SPhos) to stabilize Pd intermediates. Hammett σ values quantify electronic effects of substituents on reaction rates, guiding catalyst selection .

Q. What mechanistic insights explain unexpected byproducts during thioacetylation?

- Methodological Answer :

Byproducts may form via competing nucleophilic attack (e.g., at the isoxazole oxygen). Use O isotopic labeling or in situ FTIR to track reaction intermediates. Computational studies (e.g., NEB—Nudged Elastic Band—calculations) identify alternative pathways. Adjust solvent polarity (e.g., switch from DMF to THF) to disfavor solvolysis side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.